Ribavirin elaidate
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Overview
Description
Ribavirin elaidate is a derivative of ribavirin, an antiviral medication known for its broad-spectrum activity against various RNA and DNA viruses. This compound is an investigational compound that has been studied for its potential therapeutic applications.
Preparation Methods
The synthesis of ribavirin elaidate involves several steps, starting with the preparation of ribavirin. Ribavirin can be synthesized through a chemoenzymatic process that includes the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction The elaidate ester is then formed by esterification of ribavirin with elaidic acid under specific reaction conditions
Chemical Reactions Analysis
Ribavirin elaidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the triazole ring or the ribofuranosyl moiety, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a model compound for studying esterification and transglycosylation reactions.
Biology: Ribavirin elaidate is investigated for its antiviral properties and its ability to inhibit viral replication.
Medicine: It has potential therapeutic applications in treating viral infections, similar to ribavirin.
Industry: This compound can be used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
The mechanism of action of ribavirin elaidate is similar to that of ribavirin. It is a prodrug that is metabolized into nucleoside analogs, which interfere with the synthesis of viral RNA. This compound is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites. These metabolites inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine triphosphate (GTP) levels and inhibition of viral RNA synthesis .
Comparison with Similar Compounds
Ribavirin elaidate is unique due to its elaidic acid ester moiety, which may enhance its antiviral properties. Similar compounds include:
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
Tiazofurin: An analogue of ribavirin with potent anticancer properties.
Mycophenolic acid: Another IMPDH inhibitor with antiviral and immunosuppressive properties
This compound’s uniqueness lies in its potential enhanced activity due to the elaidic acid ester, which may improve its pharmacokinetic properties and antiviral efficacy.
Properties
CAS No. |
1352921-29-9 |
---|---|
Molecular Formula |
C26H44N4O6 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C26H44N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(31)35-18-20-22(32)23(33)26(36-20)30-19-28-25(29-30)24(27)34/h9-10,19-20,22-23,26,32-33H,2-8,11-18H2,1H3,(H2,27,34)/b10-9+/t20-,22-,23-,26-/m1/s1 |
InChI Key |
HNJWVTLAOZFLEK-OOWZQQDUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O |
Origin of Product |
United States |
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